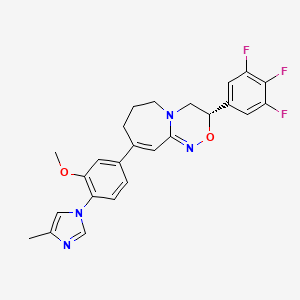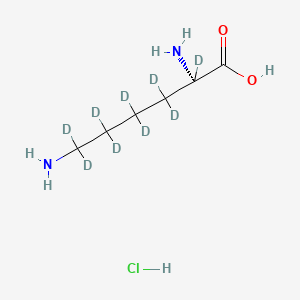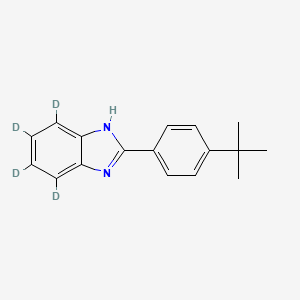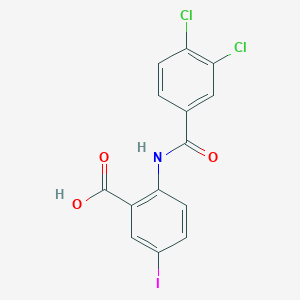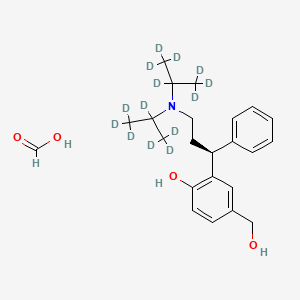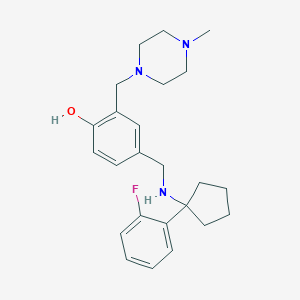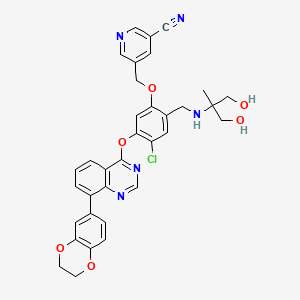
Antileishmanial agent-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial Agent-11 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in three major forms: visceral, cutaneous, and mucocutaneous leishmaniasis. The need for effective and safe antileishmanial agents has driven extensive research, leading to the development of compounds like this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial Agent-11 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of aromatic aldehydes with appropriate amines under controlled conditions to form Schiff bases. These intermediates are then subjected to cyclization reactions using reagents like acetic anhydride or phosphorus oxychloride to yield the final product. The reaction conditions typically involve refluxing the reactants in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Antileishmanial Agent-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced forms with altered electronic properties.
Substitution: Substituted derivatives with diverse functional groups.
Scientific Research Applications
Antileishmanial Agent-11 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a therapeutic agent against leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and drug delivery systems.
Mechanism of Action
The mechanism of action of Antileishmanial Agent-11 involves multiple pathways:
Comparison with Similar Compounds
Antileishmanial Agent-11 is compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C27H24ClN3O4 |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
[3-(3-methylbut-2-enyl)-1,4-dioxonaphthalen-2-yl] 4-[1-(4-chlorophenyl)triazol-4-yl]butanoate |
InChI |
InChI=1S/C27H24ClN3O4/c1-17(2)10-15-23-25(33)21-7-3-4-8-22(21)26(34)27(23)35-24(32)9-5-6-19-16-31(30-29-19)20-13-11-18(28)12-14-20/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3 |
InChI Key |
RKHHAANAPIAQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCCC3=CN(N=N3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


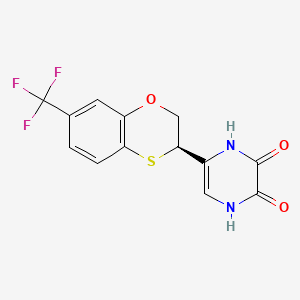
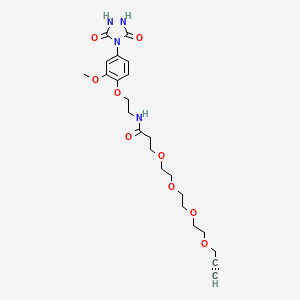
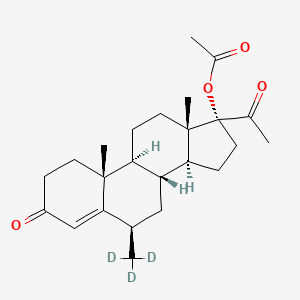
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
